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molecular formula C15H14O2 B8715890 2-Allyl-4-phenoxyphenol

2-Allyl-4-phenoxyphenol

Cat. No. B8715890
M. Wt: 226.27 g/mol
InChI Key: GWGRYISDTOTBAH-UHFFFAOYSA-N
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Patent
US06515015B1

Procedure details

The phenol of Step B (141.4 g, 0.62 mole) was taken into 2 liters of ethyl acetate and the reaction vessel charged with 10% Pd/C catalyst (12 g). The reaction was stirred under H2 until the starting material was consumed. The reaction mixture was filtered through Celite and the cake washed with ethyl acetate (total volume ˜6 liters). The filtrate was concentrated to a dark oil which was taken into ether (1500 mL) and washed with 2N HCl (200 mL) sat'd. sodium bicarbonate and brine. The organic solution was dried over magnesium sulfate, filtered and concentrated to give a light brown oil. (125 g).
Quantity
141.4 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][C:5]=1[OH:17])[CH:2]=[CH2:3]>[Pd].C(OCC)(=O)C>[O:10]([C:8]1[CH:7]=[CH:6][C:5]([OH:17])=[C:4]([CH2:1][CH2:2][CH3:3])[CH:9]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
141.4 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)OC1=CC=CC=C1)O
Step Two
Name
Quantity
12 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under H2 until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the cake washed with ethyl acetate (total volume ˜6 liters)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a dark oil which
WASH
Type
WASH
Details
washed with 2N HCl (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown oil

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC(=C(C=C1)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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